Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate
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Overview
Description
Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is an organic compound with the molecular formula C18H18O4. It is a derivative of butyric acid and contains a phenoxyphenyl group, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate can be synthesized through several methods. One common approach involves the esterification of 4-oxo-4-(4-phenoxyphenyl)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-oxo-4-(4-phenoxyphenyl)butanoic acid.
Reduction: Ethyl 4-hydroxy-4-(4-phenoxyphenyl)butyrate.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The keto group can participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate: Similar structure but with a different position of the phenoxy group.
Ethyl 2-oxo-4-phenylbutyrate: Contains a phenyl group instead of a phenoxyphenyl group.
Ethyl 4-oxo-4-(4-methoxyphenyl)butyrate: Contains a methoxy group instead of a phenoxy group.
Uniqueness
Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-oxo-4-(4-phenoxyphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)13-12-17(19)14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQMNRXYOVQFGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503956 |
Source
|
Record name | Ethyl 4-oxo-4-(4-phenoxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52888-63-8 |
Source
|
Record name | Ethyl 4-oxo-4-(4-phenoxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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